molecular formula C11H7ClFNO3 B13626898 3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13626898
M. Wt: 255.63 g/mol
InChI Key: UZNVUVJHDOLWBQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. This can be achieved using reagents such as chlorine gas and fluorine gas or their respective derivatives.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the chloro and fluoro substituents, potentially leading to the formation of dehalogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehalogenated derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylacetic acid
  • 4-Fluoro-3-chlorophenylboronic acid

Uniqueness

3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the isoxazole and carboxylic acid functionalities. This combination imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C11H7ClFNO3

Molecular Weight

255.63 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7ClFNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-8(13)7(12)4-6/h2-4H,1H3,(H,15,16)

InChI Key

UZNVUVJHDOLWBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2)F)Cl)C(=O)O

Origin of Product

United States

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